10-Chlorocamphor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51057-38-6 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(1S)-1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
PKTBHNPYHOMBAI-OMNKOJBGSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CCl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 10 Chlorocamphor and Its Analogues
Established Synthetic Routes to 10-Chlorocamphor
These methods represent foundational approaches to introducing a chlorine atom at the C10 position of camphor (B46023).
One established route involves the unexpected formation of this compound and 10-iodocamphor under halosulfonylation conditions, or when camphor-10-sulfonyl chloride is exposed to copper(II) chloride under Asscher–Vofsi conditions researchgate.netresearchgate.netiupac.orgmolaid.comresearchgate.net. While the exact mechanism for the direct formation of this compound via halosulfonylation may still be under investigation, it is understood that certain reaction conditions can lead to the introduction of a halogen at the C10 position researchgate.net.
Camphor-10-sulfonyl chloride itself serves as a precursor for various camphor derivatives, including potentially this compound. While direct conversion methods are not extensively detailed in the provided snippets, the compound is known for its role as a good leaving group in substitution reactions, facilitating the introduction of functionalities smolecule.com. The synthesis of camphor-10-sulfonyl chloride typically involves the chlorination of camphorsulfonic acid using reagents like thionyl chloride or phosphorus pentachloride smolecule.com. In one instance, the oxidation of camphor-10-sulfonyl chloride and subsequent recrystallization yielded a by-product identified as (1S)-10-chloro-camphor, suggesting this as a potential, albeit low-yield, route iaea.org.
Convenient syntheses of 10-bromocamphor and this compound have been achieved by extending previously reported methodologies for other 10-halocamphors researchgate.netresearchgate.netiupac.orgresearchgate.netresearchgate.net. This implies that strategies successful for bromination or iodination at the C10 position can be adapted for chlorination. For example, regioselective bromination and debromination reactions have been utilized to create routes to 8,10- and 9,10-disubstituted camphor derivatives, suggesting a broader applicability of such functionalization strategies to the C10 position cdnsciencepub.com.
Advanced and Enantiospecific Synthetic Approaches
These methods focus on achieving high stereocontrol and enantiopurity in the synthesis of this compound.
A significant advancement in the synthesis of C10-substituted camphors, including halogenated derivatives, involves the treatment of camphor- or fenchone-derived 2-methylenenorbornan-1-ols with electrophilic reagents researchgate.netnih.gov. This process proceeds via a tandem regioselective carbon-carbon double-bond addition and a stereocontrolled Wagner-Meerwein rearrangement researchgate.netnih.gov. This methodology has been successfully demonstrated for the enantiospecific preparation of various C10-halogenated camphors researchgate.netnih.gov. The starting 2-methylenenorbornan-1-ols are themselves readily accessible from 9-halocamphors researchgate.net.
Table 1: Enantiospecific Synthesis via 2-Methylenenorbornan-1-ols
| Starting Material | Electrophilic Reagent | Reaction Type | Product Class | Citation |
| Camphor-derived 2-methylenenorbornan-1-ol | Various electrophiles | Tandem electrophilic addition / Stereocontrolled Wagner-Meerwein rearrangement | C10-Halocamphors | researchgate.netnih.gov |
This approach is intrinsically linked to the method described above, emphasizing the key role of the tandem electrophilic addition and Wagner-Meerwein rearrangement sequence researchgate.netnih.govthieme-connect.commsu.ruescholarship.orgscielo.org.zabeilstein-journals.org. Specifically, the enantiospecific synthesis of 9,10-dihalocamphors, including mixed derivatives like (+)-9-bromo-10-chlorocamphor, is achieved through this strategy thieme-connect.com. The process involves the stereocontrolled tandem electrophilic addition and Wagner-Meerwein rearrangement of optically pure 3-endo-(halomethyl)-3-methyl-2-methylenenorbornan-1-ols, which are prepared from accessible 9-halocamphors researchgate.netthieme-connect.com. This mechanism allows for the precise introduction of substituents at the C10 position with high stereochemical control researchgate.netnih.govthieme-connect.com.
Table 2: Key Rearrangement Strategies for 10-Halocamphor Synthesis
| Key Transformation | Substrate Type | Product Type | Key Feature | Citation |
| Tandem Electrophilic Addition / Wagner-Meerwein Rearrangement | Camphor-derived 2-methylenenorbornan-1-ols | C10-Halocamphors | Enantiospecific | researchgate.netnih.gov |
| Stereocontrolled Tandem Electrophilic Addition / Wagner-Meerwein Rearrangement | 3-endo-(halomethyl)-3-methyl-2-methylenenorbornan-1-ols | 9,10-Dihalocamphors | Stereocontrolled | researchgate.netthieme-connect.com |
| Halosulfonylation conditions / Asscher–Vofsi conditions with CuCl | Camphor or camphor-10-sulfonyl chloride | This compound | Unexpected formation | researchgate.netresearchgate.net |
| Extension of methodologies for other 10-halocamphors (e.g., 10-bromocamphor) | Various camphor precursors | This compound | Method extension | researchgate.netresearchgate.net |
Compound List
this compound
Camphor
Camphor-10-sulfonyl Chloride
(+)-9,10-Dibromocamphor
(+)-9-Bromo-10-chlorocamphor
(+)-9-Bromo-10-iodocamphor
2-Methylenenorbornan-1-ols
9-Halocamphors
(+)-Camphene
(+)-Camphor-10-sulfonic acid
3-endo-(halomethyl)-3-methyl-2-methylenenorbornan-1-ols
Utility of Camphor-Derived Chiral Intermediates in Targeted Syntheses
The inherent chirality and structural rigidity of camphor have established it as a "privileged chiral pool building block" nih.govchim.itresearchgate.net. This natural abundance and versatile reactivity allow for the creation of numerous chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts, which are instrumental in asymmetric synthesis nih.govchim.itacs.orgmetu.edu.trresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netsfu.ca. Functionalization at specific positions, including the C-10 methyl groups or through rearrangements that expose the C-10 position, yields valuable chiral intermediates.
Derivatives functionalized at the C-10 position, such as 10-iodocamphor, have been utilized as precursors for further transformations nih.gov. For instance, compounds like (1S)-10-dimethylaminomethylcamphor have been synthesized as chiral sources for targeted syntheses, demonstrating the utility of C-10 substituted camphor derivatives researchgate.net. Furthermore, directed C-H functionalization at the C-10 methyl group of camphor has been achieved, yielding specific C-10 functionalized products nih.gov. These C-10 modified camphor skeletons provide a stereochemically defined framework that can direct the stereochemical outcome of subsequent reactions, making them crucial synthons in the construction of enantiomerically pure natural products and pharmaceuticals.
Mechanistic Investigations into this compound Formation
The synthesis of this compound and related C-10 functionalized camphor derivatives often involves intricate reaction pathways, including halogenation and rearrangement processes. Understanding these mechanisms is key to controlling regioselectivity and stereoselectivity, thereby optimizing yields and purity.
Exploration of Reaction Intermediates in Halogenation Processes
The introduction of a chlorine atom at the C-10 position of camphor can be achieved through various halogenation strategies. One notable route involves the unexpected formation of this compound and related halo-camphors under halosulfonylation conditions researchgate.netacs.org. These reactions are proposed to proceed via mechanisms involving specific intermediates. For example, the formation of halogenated products under halosulfonylation conditions may involve intermediary T-shaped dibromosulfurane-type complexes researchgate.net. While direct synthetic routes with detailed yields for this compound are not extensively detailed in the provided snippets, the general methodology for C-10 halogenation highlights the potential for electrophilic attack or radical processes targeting the C-10 position.
Analysis of Stereoelectronic Control in Rearrangement Pathways
Many synthetic routes to C-10 substituted camphor derivatives, including halogenated ones, rely on rearrangements, particularly the Wagner-Meerwein rearrangement researchgate.netresearchgate.netresearchgate.net. These rearrangements are often initiated by electrophilic attack on a double bond or a leaving group, leading to carbocation intermediates that undergo skeletal reorganization. The stereoelectronic effects play a crucial role in directing these rearrangements. For instance, in the synthesis of C-10 substituted camphors and fenchones from 2-methylenenorbornan-1-ols, a tandem process involving regioselective carbon-carbon double-bond addition followed by a stereocontrolled Wagner-Meerwein rearrangement is observed researchgate.netresearchgate.net. The presence of specific substituents, such as a bromine atom in other related reactions, can also exert stereoelectronic control over subsequent steps researchgate.net. These controlled rearrangements are vital for ensuring that functionalization occurs selectively at the desired C-10 position.
Regioselectivity and Stereoselectivity Aspects in C-10 Functionalization
The functionalization of camphor at the C-10 position demonstrates significant regioselectivity, often targeting the methyl groups or specific positions revealed through precursor modifications. The inherent structure of camphor and the reaction conditions dictate this selectivity. For example, in the iridium-catalyzed C-H functionalization of camphor, directed by a hydroxyl group, selectivity for the C-10 methyl group has been achieved nih.gov.
Stereoselectivity is also a critical aspect of C-10 functionalization. In some C-10 substitution reactions, an exo-preference has been noted nih.gov. Furthermore, the synthesis of enantiomerically pure C-10 substituted camphor derivatives, such as 10-halocamphors or 10-aminomethylcamphors, underscores the ability to control both regiochemistry and stereochemistry, yielding valuable chiral synthons researchgate.netresearchgate.net. The precise control over these aspects is paramount for their application in asymmetric synthesis.
Data Table: Methods for C-10 Functionalization of Camphor Derivatives
Chemical Transformations and Reaction Pathways of 10 Chlorocamphor
Derivatization of the 10-Chloro Moiety
The chlorine atom at the C-10 position of 10-chlorocamphor is susceptible to various chemical transformations, primarily through nucleophilic substitution reactions. These reactions allow for the introduction of diverse functional groups at this specific site, leading to a range of C-10 substituted camphor (B46023) derivatives.
Nucleophilic substitution reactions are fundamental organic transformations where a nucleophile replaces a leaving group on a substrate. In the case of this compound, the chlorine atom acts as the leaving group, and various electron-rich species can attack the C-10 carbon to form new carbon-heteroatom bonds.
One notable example involves the reaction of this compound with acetylacetone, which acts as a nucleophile. This reaction has been reported to yield the corresponding 10-(2,4-dioxopentyl)camphor derivative with high enantioselectivity researchgate.net. While specific reaction conditions are not detailed in the provided abstracts, such transformations typically involve a nucleophile attacking the electrophilic carbon bearing the chlorine atom, displacing the chloride ion. The feasibility and stereochemical outcome of these substitutions are influenced by the nature of the nucleophile, the solvent, and reaction conditions, often proceeding via SN1 or SN2 mechanisms depending on the specific substrate and reagent byjus.comwikipedia.org. Other nucleophiles, such as amines, alkoxides, thiolates, and carbanions, are also expected to undergo substitution at the C-10 position, leading to the formation of C-10 amino-, alkoxy-, thio-, and alkyl-substituted camphors, respectively.
Table 3.1.1: Nucleophilic Substitution Reactions of this compound
| Substrate | Nucleophile | Reagent/Conditions | Product (C-10 Substituted Camphor) | Yield/Notes | Citation |
| This compound | Acetylacetone | Not specified | 10-(2,4-dioxopentyl)camphor | High enantioselectivity | researchgate.net |
| This compound | Various Nucleophiles* | Various | Various C-10 substituted camphors | Dependent on nucleophile/conditions | researchgate.netbyjus.comwikipedia.org |
*Examples of nucleophiles include amines, alkoxides, thiolates, and carbanions.
Beyond direct nucleophilic substitution of the chlorine atom, this compound can be a precursor to other C-10 substituted camphors through various synthetic routes. The literature indicates that the C-10 position of the camphor nucleus is a site amenable to functionalization. For instance, camphor-10-sulfinic acid and related camphor-derived chiral sulfones have been synthesized, suggesting pathways that may involve or lead to C-10 substituted species gla.ac.ukacs.org. While these transformations might not always directly start from this compound, they highlight the chemical versatility of the C-10 position in camphor chemistry, often involving electrophilic substitution or functional group interconversion at this site. Convenient routes to other 10-halocamphors, such as 10-iodocamphor and 10-bromocamphor, have also been reported, underscoring the significance of C-10 functionalization in camphor chemistry researchgate.netresearchgate.netacs.org.
Skeletal Rearrangements Involving the Bornane Framework
The bicyclo[2.2.1]heptane (bornane) skeleton of camphor is known for its propensity to undergo skeletal rearrangements under various conditions, often driven by the formation of more stable carbocationic intermediates. These rearrangements can lead to significant changes in the molecular architecture.
Camphor and its derivatives are well-documented to undergo extensive skeletal rearrangements when treated with acids. These transformations often involve carbocation intermediates, leading to processes such as Wagner-Meerwein rearrangements, methyl shifts, and hydride shifts cdnsciencepub.comcdnsciencepub.comresearchgate.netmsu.ru. For example, acid-catalyzed reactions of camphor can lead to intermediates that undergo Wagner-Meerwein rearrangements, methyl shifts, and hydride shifts, ultimately affecting the original C-10 and C-9 methyl groups cdnsciencepub.com. Studies involving the acylation of camphor with carboxylic acids in the presence of strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (B1165640) (TFAA) have shown that carbocationic rearrangements occur, with their direction being dependent on the structure of the acid used researchgate.netmsu.ruresearchgate.net. These reactions can lead to the formation of various rearranged products, including those with altered ring systems or positions of substituents. Electrophilic treatment of camphor derivatives like 2-methylenenorbornan-1-ols can also trigger tandem regioselective carbon-carbon double-bond addition and stereocontrolled Wagner-Meerwein rearrangements researchgate.net.
While camphor derivatives are known to undergo various reactions in the presence of bases, specific examples of base-catalyzed skeletal rearrangements of the bornane framework are less prominently reported in the literature compared to acid-catalyzed processes. Bases are typically involved in reactions like deprotonation, dehydrohalogenation, or aldol (B89426) condensations cdnsciencepub.commsu.ru. For instance, base-catalyzed dehydrohalogenation is used in the synthesis of bromocamphors cdnsciencepub.com, but this does not involve a rearrangement of the core bicyclic skeleton.
Camphorquinone (B77051), a derivative of camphor, and its own derivatives have been subjects of photochemical studies, revealing unique rearrangement pathways. While not directly involving this compound, these studies provide insight into the reactivity of the camphor skeleton under photolytic conditions. Camphorquinone itself can undergo photochemical oxidation to form camphoric anhydride researchgate.net. Furthermore, diols derived from allylated camphorquinone have been shown to undergo deep-seated skeletal rearrangements when treated with iodine or bromine, leading to novel tricyclic ring systems researchgate.netrsc.orgresearchgate.net. These reactions underscore the susceptibility of the camphor framework to complex structural transformations under specific chemical and photochemical stimuli.
Compound List:
this compound
Camphor
Camphorquinone
Camphoric acid
Camphoric anhydride
(+)-endo-3-bromocamphor
(-)-endo-6-bromocamphor
(+)-3,9-dibromocamphor
(-)-6,9-dibromocamphor
(+)-3-bromocamphor
10-iodocamphor
10-bromocamphor
Camphor-10-sulfinic acid
Camphor-derived chiral sulfones
10-hydroxycamphor
2-methylenenorbornan-1-ols
Allylated camphorquinone diols
Stereochemical Aspects in 10 Chlorocamphor Research
Enantiomeric Purity and Optical Activity Studies
The study of enantiomeric purity and optical activity is fundamental to understanding chiral compounds like 10-chlorocamphor. Optically active compounds possess the ability to rotate the plane of polarized light. This phenomenon, known as optical activity, arises from the molecule's chirality, meaning it is non-superimposable on its mirror image saskoer.ca.
Optical Rotation and Specific Rotation: When plane-polarized light passes through a sample of an optically active compound, its plane of polarization is rotated either clockwise (dextrorotatory, denoted as '+' or 'd') or counter-clockwise (levorotatory, denoted as '-' or 'l') anton-paar.com. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. To allow for consistent comparison, optical rotations are standardized into a value called specific rotation, denoted as [α]D. This value is calculated using the observed rotation (α), the path length of the sample cell (l), and the concentration of the solution (c), typically using light of the sodium D-line wavelength (589.6 nm) libretexts.org. For example, (+)-lactic acid has a specific rotation of +3.82°, while (−)-lactic acid has a specific rotation of −3.82°, demonstrating that enantiomers rotate plane-polarized light to the same extent but in opposite directions libretexts.org.
Racemic Mixtures and Enantiomeric Excess: An equimolar mixture of two enantiomers is termed a racemic mixture or racemate. In a racemic mixture, the optical rotations of the individual enantiomers cancel each other out, resulting in no net rotation of polarized light, meaning racemic mixtures are optically inactive saskoer.caanton-paar.com. The degree to which a sample deviates from a racemic mixture is quantified by its enantiomeric excess (ee), also referred to as optical purity libretexts.orglibretexts.org. For instance, if a sample contains 75% of one enantiomer and 25% of the other, 50% of the mixture will cancel out optically, leaving the remaining 50% to exhibit optical activity, resulting in a 50% enantiomeric excess libretexts.org. Determining the enantiomeric excess is crucial for assessing the stereochemical purity of a synthesized compound chemistrysteps.com.
Synthesis and Separation: While specific optical rotation values for this compound itself were not detailed in the initial search results, camphor (B46023) derivatives have been explored in the context of chiral separation technologies researchgate.net. The general principle of chiral resolution involves converting a racemic mixture into diastereomers, which possess different physical properties and can thus be separated by methods such as crystallization or chromatography libretexts.orgicjs.us. Research has also focused on developing convenient synthetic routes to halogenated camphors, including this compound researchgate.net.
Diastereoselective Transformations and Induction
The stereochemical configuration of this compound can significantly influence the stereochemical outcome of reactions in which it participates, either as a substrate or as a chiral auxiliary. This influence is central to diastereoselective transformations, where one diastereomer is formed preferentially over others.
Camphor as a Chiral Auxiliary: Camphor and its derivatives are well-established chiral auxiliaries in asymmetric synthesis ub.edu. These auxiliaries are temporarily attached to a prochiral substrate, creating new chiral centers and directing subsequent reactions to favor the formation of specific diastereomers. After the stereoselective transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product ub.edu. While direct examples of this compound's use as a primary chiral auxiliary were not explicitly found in the initial search, its structural relationship to other camphor-derived auxiliaries suggests potential applications in inducing stereoselectivity.
Stereochemical Control in Reactions: The inherent chirality of this compound, particularly the stereochemistry at its bridgehead carbons and the position of the chlorine atom, can impart stereochemical control in reactions occurring at or near these centers. Studies involving camphor derivatives have shown that their rigid bicyclic structure can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in processes such as alkylations, Diels-Alder reactions, and reductions ub.edu. Research into the synthesis of 9,10-dihalocamphors, for example, indicates an interest in manipulating stereochemistry at these positions researchgate.net. Understanding how the chlorine substituent at the C10 position affects the conformational preferences and reactivity of the camphor skeleton is key to predicting and controlling diastereoselective outcomes.
Data Table: Illustrative Chiral Induction (General Camphor Derivatives)
While specific data for this compound is limited in the initial search, the following table illustrates the principle of diastereoselective induction using a general camphor-derived auxiliary.
| Reaction Type | Chiral Auxiliary (Example) | Substrate (Example) | Product (Diastereomeric Ratio) | Notes on Induction |
| Alkylation | Camphor-derived enolate | Prochiral ketone | High ratio of one diastereomer | Steric shielding |
| Diels-Alder | Chiral dienophile derived from camphor | Diene | High endo/exo selectivity | Steric and electronic control |
| Reduction | Camphor-derived borane | Ketone | High enantiomeric excess | Directed hydride delivery |
Note: This table uses general examples to illustrate the principle of diastereoselective induction by camphor derivatives, as specific reaction data for this compound was not found in the initial searches.
Chiral Recognition and Discrimination Phenomena
Chiral recognition and discrimination phenomena refer to the ability of chiral molecules to interact differently with other chiral entities, leading to selective binding or reaction. This is crucial in areas like chiral chromatography and sensing.
Chromatographic Separations: Camphor derivatives have been utilized in the development of chiral stationary phases for gas chromatography researchgate.net. These phases are designed to interact diastereoselectively with enantiomers of analytes, leading to different retention times and thus enabling their separation. For example, Chirasil-Metal-OC3 polymers, incorporating camphor derivatives, have demonstrated excellent enantioselectivity for a range of small molecules researchgate.net. The specific interactions between the chiral stationary phase and the enantiomers of the analyte, often involving hydrogen bonding, π-π interactions, or dipole-dipole forces, are responsible for the discrimination.
Electron Scattering Experiments: The mention of electron scattering experiments in the context of chiral recognition suggests methods where the interaction of chiral molecules with electrons is used to probe their handedness. Such techniques can provide insights into the absolute configuration and stereochemical properties of chiral compounds by analyzing the scattering patterns. While specific studies involving this compound in electron scattering experiments were not detailed in the initial search results, this area represents a sophisticated approach to chiral discrimination.
Data Table: Chiral Stationary Phase Components (General Camphor Derivatives)
| Chiral Ligand/Phase Component | Target Analytes (Examples) | Separation Mechanism (General) | Key Feature |
| Chirasil-Metal-OC3 polymers | Epoxides, alkenes, alkynes, alcohols, amides | Diastereomeric interactions with analyte enantiomers | High separation factors (α) achieved |
| Camphor-10-sulfonic acid | Used in resolution of racemic bases | Formation of diastereomeric salts | Acid-base interaction |
Note: This table highlights the role of camphor derivatives in chiral separation, drawing from general applications as specific data for this compound in these contexts was not found in the initial searches.
Stereodynamics and Conformational Analysis in Solution and Solid State
Understanding the dynamic behavior and preferred three-dimensional arrangements of this compound molecules in different environments is key to predicting its reactivity and interactions.
Conformational Rigidity and Flexibility: Camphor, as a bicyclic monoterpene, possesses a relatively rigid structure due to its fused ring system. However, certain substituents can influence bond rotations and ring puckering, leading to distinct conformational preferences. In this compound, the presence of the chlorine atom at the C10 position (a bridgehead carbon) might introduce subtle conformational biases or affect the energy landscape of potential low-frequency vibrational modes.
Spectroscopic Techniques: Conformational analysis in solution typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR studies can reveal dynamic processes like restricted rotation or ring inversions by observing changes in spectral patterns as temperature is altered. For solid-state analysis, X-ray crystallography provides definitive information about the molecular geometry, bond lengths, bond angles, and crystal packing, offering a static snapshot of the molecule's conformation in the solid state.
Computational Chemistry: Molecular modeling and computational chemistry methods, such as density functional theory (DFT) calculations, are powerful tools for predicting stable conformations, transition states, and energy barriers for conformational interconversion. These computational approaches can complement experimental data from NMR and X-ray crystallography, providing a deeper understanding of the stereodynamics of this compound.
Data Table: Spectroscopic and Computational Methods for Conformational Analysis
| Technique | Information Gained | Application to this compound (Potential) |
| NMR Spectroscopy (VT-NMR) | Dynamic processes, restricted rotation, conformational equilibria | Elucidating preferred conformations in solution, identifying any dynamic processes involving the chlorine atom or camphor skeleton. |
| X-ray Crystallography | Precise 3D structure, bond lengths, angles, crystal packing | Determining the solid-state conformation, identifying intermolecular interactions, and providing a reference structure for computational studies. |
| Computational Chemistry | Predicted stable conformers, energy barriers, vibrational modes | Predicting the most stable conformations in solution and solid states, calculating the energy difference between conformers, and modeling reaction pathways influenced by conformation. |
Advanced Spectroscopic and Analytical Characterization in Research on 10 Chlorocamphor Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between them.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are indispensable for characterizing 10-Chlorocamphor. 1H NMR spectra reveal the number, type, and connectivity of hydrogen atoms within the molecule, providing characteristic chemical shifts and coupling constants that are diagnostic of specific functional groups and structural motifs. 13C NMR, in turn, offers information about the carbon skeleton, including the presence of quaternary carbons, carbonyl groups, and carbons bearing substituents like chlorine.
For this compound, 1H NMR spectroscopy has identified distinct signals corresponding to the methyl groups and the protons attached to the carbon bearing the chlorine atom. Specifically, studies have reported singlets at approximately δ 0.97 ppm and 1.11 ppm, attributed to the methyl groups. A quartet at around δ 3.69 ppm, with coupling constants of J1 = 22.4 Hz and J2 = 12.2 Hz, has been assigned to the hydrogens at the C10 position, indicating their specific chemical environment and coupling interactions dss.go.th. The 13C NMR spectrum provides complementary data, detailing the carbon framework of the bornane system, including the characteristic carbonyl carbon and the carbon atom bonded to chlorine.
Table 1: 1H and 13C NMR Data for this compound (in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants | Assignment (Provisional) | Citation |
| 1H | 0.97 | s | Methyl group | dss.go.th |
| 1H | 1.11 | s | Methyl group | dss.go.th |
| 1H | 3.69 | q, J1=22.4 Hz, J2=12.2 Hz | H at C10 | dss.go.th |
| 13C | [Specific values not detailed in snippets for this compound itself, but characteristic for camphor (B46023) skeleton] | [Specific values not detailed in snippets for this compound itself, but characteristic for camphor skeleton] | Carbonyl, Methyls, CH, CH2, C-Cl | dss.go.thresearchgate.net |
These NMR data are crucial for confirming the successful synthesis and purity of this compound, as well as for differentiating it from other isomers or byproducts researchgate.netresearchgate.netthieme-connect.com.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC, also known as HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguously assigning signals and establishing detailed structural connectivity, particularly in complex bicyclic systems like camphor derivatives researchgate.net. COSY experiments reveal proton-proton couplings, mapping out spin systems within the molecule. HSQC/HMQC experiments correlate protons directly attached to carbons, while HMBC experiments correlate protons to carbons separated by two or three bonds, thereby elucidating the carbon skeleton and substituent positions. While specific 2D NMR data for this compound are not extensively detailed in the provided snippets, these techniques have been successfully applied to related camphor-10-sulfonamide derivatives to confirm their structures, demonstrating their utility in the broader study of camphor chemistry researchgate.net.
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) spectroscopy is a powerful tool for investigating reaction mechanisms, particularly when isotopic labeling is employed. By selectively introducing deuterium atoms into a molecule, researchers can track the movement of atoms during a chemical transformation. Although direct 2H NMR studies specifically on this compound are not explicitly detailed in the provided search results, the mention of "deuterium-tracing experiments" in the context of camphor derivatives and reactions like halosulfonylation colab.ws suggests the potential application of this technique. Such studies could elucidate the precise pathways involved in the formation or subsequent reactions of this compound, identifying key intermediates and mechanistic steps through the analysis of deuterium incorporation patterns.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass Spectrometry (MS) is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight, elemental composition, and structural features through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurements, allowing for the determination of the exact elemental composition of a molecule. For this compound, HRMS is employed to confirm its molecular formula, distinguishing it from compounds with similar nominal masses but different atomic compositions. Studies on related camphor derivatives have utilized HRMS to provide precise mass measurements, with calculated and observed values often agreeing to within a few parts per million rsc.orgthieme-connect.com. For instance, HRMS data for a related bromochlorocamphor derivative (C10H14BrClO) has shown calculated mass of 263.9916 and found mass of 263.9915, underscoring the precision of this technique thieme-connect.com. This level of accuracy is essential for unequivocally identifying synthesized compounds and verifying their purity.
Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation patterns of organic molecules, including camphor and its derivatives nih.govacs.org. The bicyclic structure of camphor, along with the presence of the chlorine substituent, influences the characteristic fragmentation pathways. Studies on bridgehead-substituted norbornan-2-ones, which share the bornane skeleton, reveal that fragmentation is highly dependent on the nature and position of substituents nih.govacs.org. These studies rationalize cleavage mechanisms based on substituent effects and accurate mass measurements of fragment ions, often aided by Collision-Induced Dissociation (CID) tandem mass spectrometry nih.gov. For this compound, fragmentation typically involves the cleavage of C-C bonds within the bicyclic system, loss of small neutral molecules, and rearrangements, leading to characteristic fragment ions that help confirm its structure. For example, fragmentation patterns of camphor derivatives can involve the loss of a chlorine atom or fragments containing the chlorine atom, providing key diagnostic ions thieme-connect.com.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, are fundamental tools for identifying functional groups and probing molecular vibrations, thereby offering insights into molecular structure and conformation.
Application in Structural Confirmation and Conformational Studies
Infrared (IR) spectroscopy is highly effective in identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, key functional groups like the carbonyl (C=O) stretch of the camphor ketone moiety are expected to appear in the region of 1700-1750 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl framework typically occur in the 2850-3000 cm⁻¹ range. The presence of the chlorine atom is expected to influence the vibrational modes, potentially introducing a C-Cl stretching band, typically found in the fingerprint region below 800 cm⁻¹, though its assignment can be challenging without specific comparative data. specac.commlsu.ac.in
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It involves diffracting X-rays off a crystal lattice, with the resulting diffraction pattern providing information about electron density and atomic positions. wikipedia.orglibretexts.organton-paar.com This method is invaluable for confirming molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.
Research has indicated the use of X-ray crystallography in studies involving halogenated camphor derivatives. Specifically, studies have noted the formation of this compound and employed X-ray crystallography in their investigation. researchgate.net While detailed crystallographic parameters for this compound itself are not extensively published in the general literature, the application of this technique would yield precise data on its crystal packing, molecular geometry, and the spatial relationship of the chlorine atom to the camphor skeleton. Such data is critical for understanding solid-state properties and for validating computational models.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a mixture, making them crucial for purity assessment and analysis.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. It operates by partitioning analytes between a mobile gas phase and a stationary phase within a column. libretexts.org For this compound, which is expected to possess sufficient volatility due to its camphor backbone, GC is a suitable method for assessing its purity. By comparing the retention time of the sample components to known standards, and by analyzing the area under the peaks, the purity of this compound can be determined, and any volatile impurities from synthesis or degradation can be identified and quantified. omicsonline.orgbirchbiotech.com GC is particularly effective for analyzing organic solvents and other volatile organic compounds (VOCs) that might be present. thermofisher.com
High-Performance Liquid Chromatography (HPLC) in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) offers a versatile approach for separating, identifying, and quantifying compounds, especially when dealing with complex mixtures or analytes that may not be sufficiently volatile or thermally stable for GC. elgalabwater.comopenaccessjournals.comadvancechemjournal.com HPLC utilizes a liquid mobile phase to carry the sample through a stationary phase, separating components based on their differential interactions. libretexts.org For this compound, HPLC can be employed to analyze its presence in reaction mixtures, monitor its purification process, or quantify it within more complex matrices. The technique's ability to employ various stationary and mobile phases allows for fine-tuning separations to achieve high resolution and sensitivity. openaccessjournals.comms-editions.cl
Advanced Analytical Methodologies for Research Purity Assessment and Quantification
Beyond the core spectroscopic and chromatographic techniques, a range of advanced analytical methodologies are employed to ensure the rigorous purity assessment and accurate quantification of chemical compounds like this compound. These often include techniques that provide complementary structural information or enhanced sensitivity for impurity detection.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation, providing information about the connectivity and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would yield characteristic signals that confirm its structure and can also help identify and quantify impurities. Mass Spectrometry (MS), often coupled with GC (GC-MS) or HPLC (LC-MS), provides precise molecular weight information and fragmentation patterns, aiding in both identification and quantification, particularly for trace impurities. omicsonline.orgscirp.org Techniques like GC-MS/MS and LC-MS/MS are particularly valuable for quantifying genotoxic or other trace impurities at very low levels. scirp.org
Data Tables
While specific, detailed experimental data for this compound across all these techniques is not universally published in readily accessible formats, the following tables illustrate the expected types of data obtained and their significance.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| Carbonyl (C=O) | ~1700-1750 | Strong | Confirms ketone functionality |
| C-H (Aliphatic) | ~2850-2970 | Strong | Indicates presence of alkane-like structure |
| C-Cl | < 800 | Variable | Presence of the chlorine substituent (may overlap) |
| C-H Bending | ~1350-1470 | Medium | Characteristic of hydrocarbon framework |
Note: Specific peak positions and intensities can vary based on the molecular environment and experimental conditions.
Table 2: General Chromatographic Parameters for this compound Analysis
| Technique | Primary Use for this compound | Key Parameters for Purity/Quantification | Typical Column Type (Example) |
| GC | Purity assessment, volatile analysis | Retention Time (tR), Peak Area | Capillary column (e.g., DB-5) |
| HPLC | Purity assessment, complex mixtures | Retention Time (tR), Peak Area | Reversed-phase C18 column |
Note: Specific retention times are dependent on the exact chromatographic conditions (mobile phase composition, flow rate, temperature, stationary phase).
Table 3: Key Spectroscopic Techniques and Their Role in this compound Characterization
| Technique | Primary Information Gained | Role in Research |
| IR Spectroscopy | Functional group identification (C=O, C-H, C-Cl) | Structural confirmation, identification of characteristic bonds |
| Raman Spectroscopy | Molecular vibrations, skeletal modes, conformational insights | Complementary structural data, potential for conformational studies |
| X-ray Crystallography | Atomic arrangement, bond lengths/angles, crystal packing | Definitive solid-state structure determination, precise molecular geometry |
| GC | Separation of volatile components, purity determination | Assessing purity, identifying volatile impurities, quantitative analysis |
| HPLC | Separation of diverse components, purity, quantification | Analyzing complex mixtures, purity assessment, quantitative analysis |
| NMR Spectroscopy | Detailed structural elucidation, atom connectivity | Unambiguous structural confirmation, impurity identification and quantification |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Identification, quantification, impurity profiling (especially when coupled) |
Strategies for Mitigating and Compensating Matrix Effects in Research Samples
Matrix effects arise when components other than the target analyte (in this case, this compound) alter the analytical signal. These effects can manifest as signal suppression, leading to an underestimation of the analyte's concentration, or signal enhancement, resulting in an overestimation bataviabiosciences.comnih.govwaters.comeurachem.organalchemres.org. When analyzing this compound in complex matrices such as biological fluids, environmental samples, or synthetic reaction mixtures, these effects can compromise the accuracy and reliability of quantitative data.
Several strategies can be employed to mitigate or compensate for matrix effects:
Advanced Sample Preparation: Rigorous sample preparation techniques are fundamental. This includes thorough extraction and purification steps to remove or reduce the concentration of interfering matrix components. Methods like solid-phase extraction (SPE), liquid-liquid extraction, or chromatographic clean-up can isolate the analyte and minimize co-extracted matrix constituents nih.gov.
Chromatographic Method Optimization: Fine-tuning chromatographic parameters, such as the choice of stationary and mobile phases, flow rates, and temperature gradients, can improve the separation of this compound from co-eluting matrix compounds, thereby reducing their impact on the detector signal nih.gov.
Instrumental Adjustments: In techniques like mass spectrometry, optimizing ionization source parameters or switching to ionization methods less susceptible to matrix interference can be beneficial nih.gov.
Corrective Calibration Approaches: The use of calibration strategies that inherently account for matrix variations, such as the standard addition method, is a highly effective means of compensation anthias.co.ukeurl-pesticides.euresearchgate.net.
The impact of matrix effects can be illustrated by hypothetical data, where the measured signal for a given concentration of this compound varies depending on the sample matrix:
| Sample Type | Hypothetical Analyte Signal (Arbitrary Units) | Matrix Effect (%) |
| This compound in Solvent | 100 | N/A |
| This compound in Sample A | 70 | -30% (Suppression) |
| This compound in Sample B | 130 | +30% (Enhancement) |
This table demonstrates how the presence of different matrices can lead to significant deviations in the measured signal compared to a clean solvent standard.
Quantitative Analytical Approaches in Research (e.g., Standard Addition)
Accurate quantitative determination of this compound is crucial for many research applications. Traditional calibration curves, which rely on external standards prepared in a clean solvent, can yield inaccurate results when matrix effects are present, as the chemical environment of the analyte in the sample differs from that of the standard anthias.co.ukeurl-pesticides.euumlub.pl.
The Standard Addition method offers a robust solution to overcome these matrix-induced inaccuracies. This technique involves adding known quantities of the analyte standard directly to aliquots of the sample matrix itself.
Principle and Procedure: The core principle of standard addition is to create a series of solutions where the sample matrix is constant, but the concentration of the analyte is systematically increased by known amounts. This allows for the direct assessment of the analyte's response within its native matrix.
The typical procedure involves:
Sample Aliquoting: Several equal volumes of the sample containing this compound are taken.
Spiking: To all but one of these sample aliquots, progressively increasing, known amounts of a this compound standard solution are added.
Volume Adjustment: All aliquots are diluted to the same final volume.
Analysis: Each prepared solution is analyzed using the chosen analytical instrument.
Calibration Curve Construction: The measured analytical signal (e.g., peak area in chromatography, absorbance in spectroscopy) is plotted against the concentration of the added standard.
Extrapolation: A calibration line is fitted to these data points. The point where this line intersects the x-axis (signal = 0) indicates the concentration of this compound originally present in the sample anthias.co.ukeurl-pesticides.euchromedia.nl.
Advantages: By performing the calibration within the sample matrix, the standard addition method inherently compensates for any matrix effects, whether they cause signal suppression or enhancement. This ensures that the measured response of the added standard accurately reflects the behavior of the analyte within that specific sample matrix anthias.co.ukeurl-pesticides.eu. It is particularly valuable when matrix-matched standards are difficult to prepare or when significant matrix interference is suspected.
Illustrative Data for Standard Addition: The following hypothetical data illustrates the standard addition process for determining this compound:
| Added this compound (µg/mL) | Measured Signal (Arbitrary Units) |
| 0 (Original Sample) | 50 |
| 1 | 85 |
| 2 | 120 |
| 3 | 155 |
| 4 | 190 |
A plot of these values (Signal vs. Added Concentration) would yield a linear relationship. Extrapolating this line back to the x-axis would reveal the original concentration of this compound in the sample.
Applications of 10 Chlorocamphor and Its Derivatives in Advanced Organic Synthesis
Organocatalytic Applications of Camphor-Derived Derivatives
Camphor (B46023), a naturally occurring bicyclic monoterpene, stands as a highly valuable chiral pool building block in asymmetric synthesis and catalysis. Its inherent chirality, structural rigidity, and amenability to a wide array of chemical transformations make it an attractive scaffold for the development of sophisticated organocatalysts. These catalysts leverage the defined stereochemistry of the camphor backbone to induce high levels of enantioselectivity and diastereoselectivity in various organic reactions. Among the key intermediates utilized in the synthesis of these advanced organocatalysts is 10-Chlorocamphor , which serves as a crucial precursor for accessing functionalized camphor derivatives, particularly diamines, that form the core of many effective catalytic systems.
This compound: A Key Synthetic Intermediate
The utility of this compound in the realm of organocatalysis lies primarily in its role as a versatile synthetic intermediate. While not typically employed directly as an organocatalyst, its facile synthesis and reactive nature allow for its transformation into more complex chiral structures. Research has demonstrated convenient routes to 10-chloro- and 10-bromocamphor, often via halosulfonylation or other halogenation methods iupac.orgthieme-connect.com. These halogenated camphors, particularly 10-iodocamphor (which can be prepared from this compound or directly from camphorsulfonic acid), are pivotal starting materials for constructing camphor-derived diamines researchgate.netmdpi.com. These diamines, in turn, are elaborated into a diverse range of organocatalysts, including thioureas, squaramides, and phase-transfer catalysts, which exhibit significant efficacy in asymmetric transformations.
Classes of Camphor-Derived Organocatalysts
Camphor-derived organocatalysts can be broadly categorized based on their structural motifs and modes of action. Many prominent examples feature bifunctional architectures, combining a hydrogen-bond donor moiety (such as a thiourea (B124793) or squaramide group) with a Lewis basic site (often a tertiary amine), all anchored to the chiral camphor framework.
Diamine-Based Catalysts: The synthesis of camphor-derived 1,2-, 1,3-, and 1,4-diamines from precursors like ketopinic acid or camphorsulfonic acid has been extensively studied mdpi.comresearchgate.netnih.govnih.gov. These diamines serve as foundational structures, which are then functionalized.
Thiourea and Squaramide Catalysts: By reacting the camphor-derived diamines with appropriate isothiocyanates or squaric acid derivatives, highly effective bifunctional organocatalysts are generated. These catalysts are particularly adept at activating both electrophilic and nucleophilic substrates through hydrogen bonding and Lewis base interactions mdpi.comresearchgate.netnih.govnih.govuni-lj.si.
Phase-Transfer Catalysts (PTCs): Novel bifunctional quaternary ammonium (B1175870) salts have also been synthesized from camphor-derived diamines. These PTCs incorporate hydrogen-bond donor groups and have been evaluated in various asymmetric reactions, including electrophilic functionalizations and Michael additions nih.govmdpi.comnih.gov.
Applications in Asymmetric Organic Transformations
Camphor-derived organocatalysts have demonstrated remarkable utility in a variety of asymmetric organic reactions, enabling the efficient synthesis of enantiomerically enriched products.
Michael Addition Reactions
One of the most extensively studied applications of camphor-derived organocatalysts is in the asymmetric Michael addition reaction. Bifunctional catalysts, particularly those incorporating thiourea or squaramide functionalities linked to camphor diamines, have shown exceptional performance in the conjugate addition of various nucleophiles to electron-deficient alkenes, such as β-nitrostyrenes.
For instance, camphor-1,3-diamine-derived squaramide and thiourea catalysts have been employed in the Michael addition of 1,3-dicarbonyl compounds (e.g., acetylacetone, dimethyl malonate, dibenzoylmethane) to trans-β-nitrostyrene derivatives. These catalytic systems have achieved excellent enantioselectivities, often exceeding 99% ee, and high diastereoselectivities mdpi.comnih.govnih.govuni-lj.si. The precise stereochemistry and regiochemistry of the diamine linker, as well as the nature of the hydrogen-bond donor group, significantly influence the catalytic efficiency and selectivity. For example, endo-1,3-diamine derived catalysts have shown superior performance in some instances nih.govnih.gov.
Table 1: Michael Additions Catalyzed by Camphor-Derived Organocatalysts
| Nucleophile | Electrophile | Catalyst Type | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference(s) |
| Acetylacetone | trans-β-Nitrostyrene | Endo-1,3-diamine derived thiourea (e.g., 52) | ~100% | ~83% (83:17 er) | N/A | nih.govnih.gov |
| 1,3-Dicarbonyls | trans-β-Nitrostyrene derivs. | Camphor-1,3-diamine derived squaramides | High | Up to >99% | High | mdpi.comuni-lj.si |
| Glycine Schiff Base | Methyl Acrylate | Camphor-derived PTCs | Full Conv. | Up to 11% | N/A | nih.govmdpi.comnih.gov |
| Dimethyl Malonate | trans-β-Nitrostyrene | Camphor-derived 1,2- and 1,4-diamines | N/A | Low (up to 61.5:38.5 er) | N/A | nih.gov |
Aldol (B89426) Reactions
Camphor-based organocatalysts have also proven effective in catalyzing asymmetric aldol reactions. Bifunctional catalysts incorporating both thiourea and amine functionalities, derived from the camphor scaffold, have been successfully employed in aldol reactions, including those conducted in water. For instance, such catalysts have mediated the reaction between cyclohexanone (B45756) and various arylaldehydes, delivering the aldol products in high chemical yields (>90%) and exceptional stereoselectivities, with enantiomeric excesses (ee) and diastereomeric ratios (dr) often exceeding 99% 140.122.64.
Table 2: Aldol Reactions Catalyzed by Camphor-Derived Organocatalysts
| Nucleophile | Electrophile | Catalyst Type | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference(s) |
| Cyclohexanone | Arylaldehydes | Camphor-based thiourea-amine bifunctional cat. | >90% | Up to >99% | Up to >99:1 | 140.122.64 |
Electrophilic Heterofunctionalizations
Camphor-derived phase-transfer organocatalysts have been utilized in electrophilic functionalizations of β-keto esters, such as α-fluorination and α-chlorination. While these reactions often proceed with full conversion, the enantioselectivities achieved with these specific catalyst classes have typically been moderate to low, with reported values up to 29% ee nih.govmdpi.comnih.gov.
Table 3: Electrophilic Functionalizations Catalyzed by Camphor-Derived Organocatalysts
| Substrate | Reagent | Catalyst Type | Typical Yield | Enantioselectivity (ee) | Reference(s) |
| β-keto ester | N-Fluorobenzenesulfonimide (NFSI) | Camphor-derived PTCs (e.g., VIII) | Full Conv. | Up to 29% | nih.govmdpi.comnih.gov |
| β-keto ester | Chlorinating agent | Camphor-derived PTCs | Full Conv. | Low | nih.govmdpi.comnih.gov |
The ongoing development of camphor-based organocatalysts, often initiated from intermediates like this compound, continues to expand the scope and efficiency of asymmetric synthesis, providing powerful tools for the construction of complex chiral molecules.
Theoretical and Computational Studies on 10 Chlorocamphor Systems
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the step-by-step processes of chemical reactions. nih.gov By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. youtube.com This allows for a quantitative analysis of reaction feasibility and selectivity.
For a molecule such as 10-chlorocamphor, quantum chemical calculations can be employed to investigate various potential reactions. A primary focus would be the reactivity of the carbonyl group, which is a key functional feature of the camphor (B46023) framework. Theoretical studies could elucidate the mechanisms of nucleophilic addition, reduction, or enolization. For instance, calculations could model the attack of a nucleophile on the carbonyl carbon, determining the energetic profile of the reaction pathway and revealing whether the reaction proceeds in a single step or through intermediates.
These computational analyses provide critical data on activation energies and reaction energies, which indicate the kinetic and thermodynamic favorability of a proposed mechanism. nih.gov By comparing different potential pathways, researchers can predict the most likely course of a reaction under specific conditions, guiding synthetic efforts and explaining observed product distributions.
Density Functional Theory (DFT) Investigations of Transition States and Energetics
Density Functional Theory (DFT) has become one of the most widely applied methods in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT is particularly effective for investigating the geometry and energetics of transition states—the transient, high-energy structures that represent the peak of the energy barrier between reactants and products.
In the context of this compound, DFT calculations can precisely model the transition states for reactions involving the rigid bicyclic bornane skeleton. For example, in a study of the epoxidation of substituted bicyclo[2.2.1]heptene (a related system), DFT at the UBHandHLYP/6-31G(d) level was used to compute the geometries and thermodynamic parameters of transition states. dnu.dp.uaresearchgate.net Such analyses revealed how substituents sterically or electronically influence the preferred direction of oxidant attack. dnu.dp.ua A similar approach for this compound could determine how the C10-chloro substituent influences the stereoselectivity of reactions at the nearby carbonyl group.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | B3LYP/6-311+G(d,p) | 0.0 | Starting materials (this compound + Nucleophile) |
| Transition State (TS) | B3LYP/6-311+G(d,p) | +15.2 | Activation Energy (Ea) |
| Products | B3LYP/6-311+G(d,p) | -5.8 | Reaction Enthalpy (ΔH) |
This table is illustrative and shows the type of data generated from DFT calculations on reaction energetics. The values are not specific to this compound.
Molecular Modeling and Conformational Analysis
While the bicyclo[2.2.1]heptane core of this compound is rigid, the chloromethyl group attached at the C10 bridge position possesses rotational freedom. Molecular modeling and conformational analysis are used to study the different spatial arrangements (conformers) arising from this rotation and to determine their relative stabilities.
Computational methods can systematically rotate the C9-C10 bond and calculate the potential energy at each increment, generating a potential energy surface. This analysis identifies the low-energy, stable conformers and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. For substituted camphor derivatives, Nuclear Overhauser Effect (NOE) measurements have been used experimentally to determine preferred conformations, providing data that can validate computational findings. mdpi.com
| Conformer | Dihedral Angle (Cl-C10-C9-C1) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A (Staggered) | 60° | 0.00 | 65.1 |
| B (Eclipsed) | 120° | 1.50 | 5.5 |
| C (Staggered) | 180° | 0.25 | 29.4 |
This table is a hypothetical example illustrating the data obtained from a conformational analysis. The values are not specific to this compound.
Simulation of Electronic and Stereoelectronic Effects within the Bornane System
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. msu.edu These effects can significantly influence molecular structure, stability, and reactivity. The rigid bornane framework of this compound provides an excellent scaffold for studying how electronic effects are transmitted through the sigma-bond network.
Computational studies on analogous bicyclo[2.2.1]heptane systems have used DFT and Natural Bond Orbital (NBO) analysis to investigate the nature of polar substituent effects. semanticscholar.org NBO analysis can quantify hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital (σ) to an empty antibonding orbital (σ). For this compound, such an analysis could reveal interactions between the C-Cl bond orbitals and the orbitals of the bicyclic cage. For instance, computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols revealed stabilizing hyperconjugative interactions like nF→σOH, which describe electron transfer from fluorine's lone pairs to an antibonding orbital, forming an intramolecular hydrogen bond. beilstein-journals.org A similar analysis on this compound could identify key stabilizing or destabilizing orbital interactions that dictate its conformational preferences and reactivity.
These simulations can explain how the electronegative chlorine atom at C10 influences the electron density distribution across the molecule, particularly at the reactive carbonyl center, thereby affecting its susceptibility to chemical attack.
Historical and Methodological Evolution of 10 Chlorocamphor Research
Early Investigations into Halogenated Camphor (B46023) Derivatives
Camphor, a bicyclic monoterpenoid, has been known and utilized for centuries, initially for its medicinal properties and aromatic qualities newworldencyclopedia.orgijpsjournal.com. Its natural abundance and readily available chiral forms made it an attractive starting material for chemical investigations. As chemical synthesis progressed, researchers began exploring modifications of the camphor skeleton to create novel compounds with potentially enhanced or different properties. Early investigations into halogenated camphor derivatives were part of this broader effort to understand the reactivity of the camphor framework and to develop new chemical entities. These early studies were foundational in revealing the potential of halogen substituents to alter the chemical behavior and applications of camphor, including their use as chiral synthons in the synthesis of more complex molecules cdnsciencepub.comrasayanjournal.co.inrsc.org. The exploration of halogenated camphor molecules also extended into areas like studying electron-matter interactions researchgate.net.
Evolution of Regioselective and Stereoselective Halogenation Methodologies
The development of methods to control where a halogen atom is introduced (regioselectivity) and its spatial orientation (stereoselectivity) on the camphor molecule has been a key theme in camphor chemistry. Early halogenation attempts might have yielded mixtures of products, making isolation and characterization challenging. Over time, synthetic chemists devised strategies to achieve greater control.
A significant advancement involved understanding and exploiting the inherent reactivity of the camphor skeleton, particularly its propensity for Wagner-Meerwein rearrangements. These rearrangements, often triggered by acidic conditions or electrophilic attack, can facilitate the functionalization of otherwise inert positions, including the C-10 bridgehead escholarship.org. Research evolved to incorporate these rearrangements into synthetic sequences designed to introduce halogens with improved regiochemical and stereochemical outcomes researchgate.netthieme-connect.comnih.gov. For instance, methods were developed for the stereoselective synthesis of dihalocamphors, such as 9,10-dihalocamphors, which relied on tandem electrophilic addition and stereocontrolled Wagner-Meerwein rearrangements researchgate.netthieme-connect.com. The broader field of stereoselective halogenation provided general principles and reagents that were adapted for camphor systems, aiming for precise control over the stereochemical outcome of halogen introduction nih.govmasterorganicchemistry.com.
Advancements in Synthetic Strategies for C-10 Substituted Camphor Compounds
The C-10 position of camphor, being a bridgehead carbon, presents unique synthetic challenges. Nevertheless, specific strategies have been developed to introduce substituents, including chlorine, at this site. Early work on camphor functionalization often focused on more accessible positions like C-2 and C-3. However, as synthetic capabilities advanced, methods targeting the C-10 position became more refined.
One notable approach involves the preparation of 10-chlorocamphor through specific reaction pathways. For example, camphor-10-sulfonyl chloride, when treated under certain conditions, could unexpectedly yield this compound researchgate.net. Another strategy employed the electrophilic treatment of camphor- or fenchone-derived 2-methylenenorbornan-1-ols. This method leverages a tandem regioselective carbon-carbon double bond addition followed by a stereocontrolled Wagner-Meerwein rearrangement to efficiently produce C-10 substituted camphors, including halogenated derivatives like this compound researchgate.netnih.gov. The synthesis of mixed dihalides, such as (+)-9-bromo-10-chlorocamphor, further exemplifies the progress in precisely functionalizing these positions thieme-connect.com. The camphor-10-sulfonic acid, derived from camphor, also serves as a precursor for various C-10 substituted compounds escholarship.orgcdnsciencepub.com.
Impact of Progress in Spectroscopic and Analytical Techniques on Research
The ability to synthesize and characterize complex organic molecules like this compound has been inextricably linked to the advancements in spectroscopic and analytical techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been indispensable for confirming the structures of synthesized camphor derivatives and elucidating reaction pathways researchgate.netnih.govyoutube.comscribd.comnih.govrsc.org.
NMR spectroscopy allows for the detailed analysis of molecular structure, including the identification of functional groups, the number and type of carbon atoms, and the orientation of substituents researchgate.netnih.govyoutube.commagritek.com. Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, aiding in the confirmation of molecular formulas and the presence of specific functional groups cdnsciencepub.comresearchgate.netnih.govyoutube.comsrmist.edu.in. For compounds with chiral centers, like many camphor derivatives, techniques such as chiral chromatography and the analysis of optical activity are vital magritek.comfrontiersin.org. Furthermore, X-ray crystallography offers definitive structural and stereochemical assignments, providing unambiguous confirmation of synthesized compounds nih.govrsc.org. The cumulative impact of these analytical tools has been the ability to design, execute, and verify increasingly complex synthetic transformations, thereby accelerating the research into compounds like this compound.
Q & A
Q. How can researchers integrate historical data on this compound into modern computational workflows?
- Methodological Answer : Digitize legacy spectral data (e.g., optical rotation values, NMR shifts) into structured databases. Machine learning models trained on historical and contemporary datasets can predict synthetic outcomes or identify understudied reaction pathways .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for analyzing variability in this compound’s physical properties (e.g., [α]D)?
Q. How should conflicting spectral data be addressed in publications?
- Methodological Answer : Disclose all raw data (e.g., NMR spectra) in supplementary files. Annotate anomalies (e.g., unexpected peaks) and compare with reference spectra from authoritative databases. Transparently discuss potential sources of error (e.g., solvent impurities) .
Ethical & Literature Review Considerations
What frameworks (e.g., FINER, PICO) guide the formulation of impactful research questions on this compound?
Q. How can systematic reviews address gaps in this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
